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Compound Name: SalA-VS-08

Cat. No.: B15620868 Get Quote

The following table summarizes the in vivo efficacy of Disulfiram, Dimethyl Fumarate (DMF),

and GI-Y2 in various animal models of inflammatory diseases.
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Compound
Disease

Model

Animal

Species

Dosage &

Route

Key Efficacy

Endpoints
Citation

Disulfiram
LPS-induced

Sepsis
Mouse Not specified

Increased

survival rate.
[1][2]

Cecal

Ligation and

Puncture

(CLP) Sepsis

Mouse Not specified

Protected

mice from

sepsis-

induced

lethality.

[3]

Ischemia/Rep

erfusion-

induced

Acute Kidney

Injury

Mouse Not specified

Improved

renal function

and reduced

pyroptosis of

renal tubular

epithelial

cells.

[4]

Severe Acute

Pancreatitis

(SAP)

Mouse Not specified

Ameliorated

SAP and

associated

lung injury;

reduced

serum levels

of IL-1β and

IL-18.

[5]

Transfusion-

Related

Acute Lung

Injury

(TRALI)

Mouse Not specified

Increased

survival from

40% to 95%;

reduced

Neutrophil

Extracellular

Trap (NET)

formation.

[6]

Dimethyl

Fumarate

Experimental

Autoimmune

Mouse

(C57BL6/J)

7.5 mg/kg,

oral

Significantly

reduced the

[7][8]
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(DMF) Encephalomy

elitis (EAE)

severity of

EAE.

Experimental

Autoimmune

Encephalomy

elitis (EAE)

Mouse
100 mg/kg

b.i.d., oral

Preventative

treatment

lowered

clinical

scores,

decreased

incidence,

and delayed

onset.

Therapeutic

treatment

(post-onset)

showed no

effect.

[9]

Experimental

Autoimmune

Encephalomy

elitis (EAE)

Rat
15 mg/kg

b.i.d., oral

Reduced

microglial

activation

after 1 week

of treatment.

[10]

LPS-induced

Shock
Mouse Not specified

Protected

against lethal

shock.

[11]

GI-Y2

Atheroscleros

is (ApoE-

knockout)

Mouse
10 or 20

mg/kg, i.g.

Dose-

dependently

reduced the

formation of

atheroscleroti

c plaques

and lesion

size of the

aortic root.

[12][13]

Sepsis-

related

Mouse Not specified Increased

survival rate;

[13]
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pyroptosis reduced

serum levels

of IL-1β and

IL-18.

Mechanisms of Action
The selected inhibitors disrupt the GSDMD-mediated pyroptotic pathway through different

mechanisms.

Compound Mechanism of Action Citation

Disulfiram

Covalently modifies the critical

Cys191 (human) / Cys192

(mouse) residue of GSDMD,

which blocks the formation of

the GSDMD pore without

affecting the cleavage of

GSDMD or pro-IL-1β.

[1][2]

Dimethyl Fumarate (DMF)

Succinates critical cysteine

residues on GSDMD, including

Cys191/192. This modification

prevents the interaction

between GSDMD and

inflammatory caspases,

thereby inhibiting GSDMD

processing and subsequent

pore formation.

[11]

GI-Y2

Directly interacts with the

Arg10 residue of the GSDMD

N-terminal domain, which

reduces its binding to the cell

membrane and subsequent

pore formation.

[12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7316630/
https://pubmed.ncbi.nlm.nih.gov/32367036/
https://pubmed.ncbi.nlm.nih.gov/32820063/
https://pubmed.ncbi.nlm.nih.gov/40045452/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing Molecular Pathways and Experimental
Designs
To further elucidate the context of GSDMD inhibition, the following diagrams illustrate the core

signaling pathway, a typical experimental workflow for in vivo validation, and the comparative

mechanisms of the discussed inhibitors.
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Caption: GSDMD-mediated pyroptosis signaling pathway.
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Caption: General experimental workflow for in vivo validation.
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Caption: Comparative mechanisms of GSDMD inhibitors.

Detailed Experimental Protocols
Below are representative experimental protocols for the in vivo validation of the GSDMD

inhibitors discussed, synthesized from the methodologies described in the cited literature.

Disulfiram in a Mouse Model of Sepsis
Model: Sepsis is induced in mice via cecal ligation and puncture (CLP) or intraperitoneal

(i.p.) injection of a lethal dose of lipopolysaccharide (LPS).

Animals: C57BL/6 mice are typically used.

Treatment Protocol:

A treatment group receives Disulfiram at a specified dose (e.g., as described in specific

studies) administered via an appropriate route (e.g., i.p. or oral gavage) at a defined time

point relative to sepsis induction (e.g., 1 hour before or after).

A control group receives a vehicle control on the same schedule.

Monitoring and Endpoints:
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Survival: Mice are monitored for survival over a period of 72 to 96 hours.

Inflammatory Cytokines: Blood is collected at specified time points (e.g., 6-24 hours post-

induction) to measure serum levels of IL-1β and IL-18 via ELISA.

Organ Damage: Tissues (e.g., lung, liver, kidney) are harvested for histopathological

analysis (H&E staining) to assess tissue injury and for Western blot analysis to determine

the levels of cleaved GSDMD and activated caspase-1.[1][3][5]

Dimethyl Fumarate (DMF) in a Mouse Model of
Experimental Autoimmune Encephalomyelitis (EAE)

Model: EAE is induced in female C57BL/6J mice by immunization with Myelin

Oligodendrocyte Glycoprotein peptide (MOG35-55) emulsified in Complete Freund's

Adjuvant (CFA), followed by injections of pertussis toxin.

Animals: Female C57BL/6J mice, 8-12 weeks old.

Treatment Protocol:

Preventative: DMF (e.g., 7.5 mg/kg or 100 mg/kg) is administered orally (gavage) once or

twice daily, starting from the day of immunization (day 0).[7][8][9]

Therapeutic: DMF administration begins after the onset of clinical signs, for example, at

the peak of the disease.[9]

Control groups receive the vehicle.

Monitoring and Endpoints:

Clinical Score: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5 (0=no

signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb

paralysis, 5=moribund).

Histology: At the end of the experiment, spinal cords are harvested for histological analysis

to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
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Flow Cytometry: Immune cells from lymph nodes or the central nervous system can be

analyzed by flow cytometry to quantify populations of T cells (CD4+, CD8+) and regulatory

T cells.[7][8]

GI-Y2 in a Mouse Model of Atherosclerosis
Model: Atherosclerosis is induced in Apolipoprotein E-knockout (ApoE-/-) mice by feeding

them a high-fat diet (HFD) for an extended period (e.g., 12 weeks).[12][13]

Animals: Male ApoE-/- mice.

Treatment Protocol:

Following an initial period on the HFD (e.g., 4 weeks), mice are treated with GI-Y2 (10 or

20 mg/kg) or vehicle via intragastric gavage (i.g.) for the remainder of the study (e.g., 8

weeks).[12]

Monitoring and Endpoints:

Plaque Analysis: At the end of the study, the entire aorta is dissected, stained with Oil Red

O, and the total plaque area is quantified. The aortic root is sectioned and stained with Oil

Red O (for lipids) and Masson's trichrome (for fibrosis) to quantify lesion size and

composition.[12][14]

Immunohistochemistry: Aortic root sections are stained for markers of macrophages and

pyroptosis (e.g., cleaved GSDMD) to assess inflammation within the plaques.

Serum Lipids and Cytokines: Blood is collected to measure lipid profiles and levels of

inflammatory cytokines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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